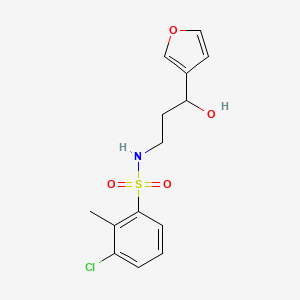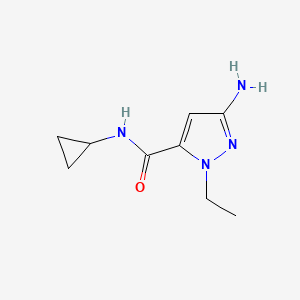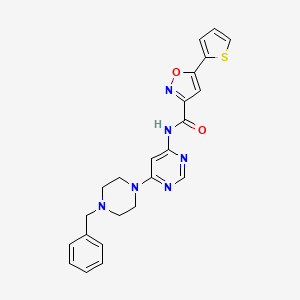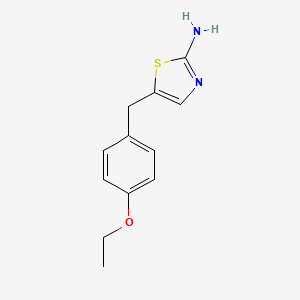
Methyl 2-fluoro-4-(4-methylphenyl)benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“Methyl 2-fluoro-4-(4-methylphenyl)benzoate” is a chemical compound with the CAS Number: 1820648-65-4 . It has a molecular weight of 244.27 . The IUPAC name for this compound is methyl 3-fluoro-4’-methyl-[1,1’-biphenyl]-4-carboxylate .
Molecular Structure Analysis
The InChI code for “Methyl 2-fluoro-4-(4-methylphenyl)benzoate” is1S/C15H13FO2/c1-10-3-5-11 (6-4-10)12-7-8-13 (14 (16)9-12)15 (17)18-2/h3-9H,1-2H3 . This code provides a textual representation of the molecule’s structure.
Scientific Research Applications
Photoactive Molecules and Crystal Engineering
The compound’s unique structure makes it interesting for photochemistry studies. Researchers investigate its photoactive behavior in solution and crystalline states. Crystallographic studies reveal intriguing rotomers within the lattice, impacting its photo-induced structural reorganization .
Enzymatic Transformations
Methyl 2-fluoro-4-(4-methylphenyl)benzoate undergoes enzymatic dihydroxylation via whole-cell fermentation with Escherichia coli JM109 (pDTG601A). This process yields a diol, which can be further utilized in synthetic pathways .
Imidazole Derivatives
In medicinal chemistry, this compound plays a role in the synthesis of trisubstituted imidazole derivatives. These derivatives often contain a 4-fluorophenyl group, a pyrimidine ring, and a CN- or CONH₂-substituted benzyl moiety .
Chemical Crystallography
Researchers use methyl 2-fluoro-4-(4-methylphenyl)benzoate in crystallographic studies. The compound’s crystal structure provides valuable insights into molecular packing and intermolecular interactions .
properties
IUPAC Name |
methyl 2-fluoro-4-(4-methylphenyl)benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13FO2/c1-10-3-5-11(6-4-10)12-7-8-13(14(16)9-12)15(17)18-2/h3-9H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXBVGQOJIWXJSG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CC(=C(C=C2)C(=O)OC)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13FO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-fluoro-4-(4-methylphenyl)benzoate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![1-Oxaspiro[4.4]nonan-4-one](/img/structure/B2570912.png)

![N-(5-Chloro-2,4-dimethoxyphenyl)-2-{[6-(4-phenylpiperazin-1-YL)pyridazin-3-YL]sulfanyl}acetamide](/img/structure/B2570915.png)
![N-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]thian-3-amine](/img/structure/B2570917.png)


![N-[2-[(2-Chloroacetyl)amino]ethyl]thiophene-2-carboxamide](/img/structure/B2570920.png)
![Methyl 3-[(4-chlorobenzoyl)amino]-2-thiophenecarboxylate](/img/structure/B2570921.png)


